molecular formula C12H10O2S B13648893 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one

Cat. No.: B13648893
M. Wt: 218.27 g/mol
InChI Key: QROGFZOBDXAVGF-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one is an organic compound that features a furan ring and a phenylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one typically involves the reaction of furan-2-carbaldehyde with thiophenol in the presence of a base, followed by oxidation. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Oxidizing Agent: Hydrogen peroxide or other suitable oxidants

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines or thiols

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohol derivatives

    Substitution: Various substituted ethanone derivatives

Scientific Research Applications

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(phenylthio)ethan-1-one involves its interaction with various molecular targets. The furan ring and phenylthio group can participate in different biochemical pathways, potentially leading to the modulation of enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Naphthalen-1-yl)ethan-1-one
  • 1-(Thiophen-2-yl)ethan-1-one
  • 1-(Pyridin-2-yl)ethan-1-one

Uniqueness

1-(Furan-2-yl)-2-(phenylthio)ethan-1-one is unique due to the combination of the furan ring and phenylthio group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H10O2S

Molecular Weight

218.27 g/mol

IUPAC Name

1-(furan-2-yl)-2-phenylsulfanylethanone

InChI

InChI=1S/C12H10O2S/c13-11(12-7-4-8-14-12)9-15-10-5-2-1-3-6-10/h1-8H,9H2

InChI Key

QROGFZOBDXAVGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCC(=O)C2=CC=CO2

Origin of Product

United States

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